molecular formula C17H11F2NO3S B2636787 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797268-91-7

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2636787
CAS No.: 1797268-91-7
M. Wt: 347.34
InChI Key: ZFYQBJROVLSJJF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a furan-2-carbonyl-thiophene moiety attached via a methyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the furan-2-carbonyl-thiophene moiety, making it less complex.

    N-(thiophen-2-ylmethyl)benzamide: Does not have the difluoro substitutions, which may affect its reactivity and biological activity.

    Furan-2-carbonylbenzamide: Missing the thiophene ring, which could influence its electronic properties and interactions.

Uniqueness

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of difluoro substitutions, a furan-2-carbonyl group, and a thiophene ring. This combination imparts distinct electronic properties and potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2,6-difluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYQBJROVLSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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